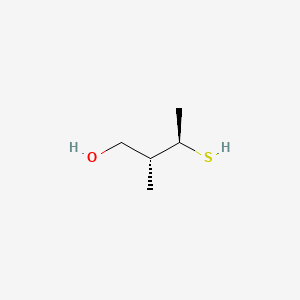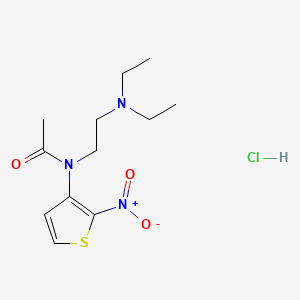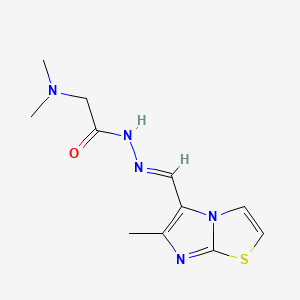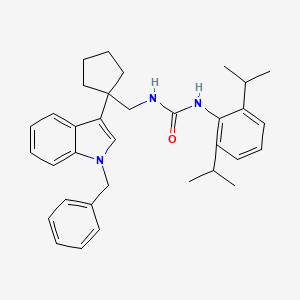
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This specific compound is notable for its unique structure, which includes a dimethylamino group and a phenyl group, making it a valuable subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate, can be achieved through several methods. One common approach involves the use of α,β-unsaturated aldehydes and substituted anilines. The Skraup and Doebner–Miller reactions are frequently employed for this purpose . These reactions typically require the presence of a Brønsted acid catalyst, such as phosphotungstic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves the use of catalytic systems to enhance efficiency and yield. Green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids, have gained popularity due to their environmental benefits . These methods not only reduce the use of hazardous solvents but also improve reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the nitrogen atom in the quinoline ring makes these compounds highly reactive and versatile in organic synthesis .
Common Reagents and Conditions
Oxidation: Quinoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
Applications De Recherche Scientifique
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, some quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Ciprofloxacin: An antibiotic that contains a quinoline core but with additional functional groups that enhance its antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
97633-95-9 |
|---|---|
Formule moléculaire |
C21H28ClN3O |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH.H2O/c1-23(2)14-9-15-24(3)21-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)22-21;;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H;1H2 |
Clé InChI |
SDKIAXKEHLNJEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)


